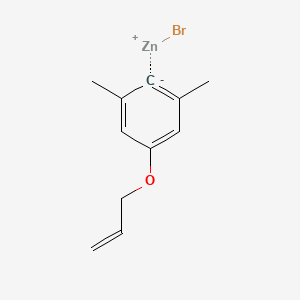
4-Allyloxy-2,6-dimethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide with a zinc reagent in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide+Zn→4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are often performed at low temperatures to control the reactivity of the organozinc compound.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of new pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Uniqueness
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to the presence of the allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This compound is particularly useful in reactions requiring the formation of carbon-carbon bonds with high regioselectivity and stereoselectivity.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-5-prop-2-enoxybenzene-2-ide |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-4-5-12-11-7-9(2)6-10(3)8-11;;/h4,7-8H,1,5H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
UETRPVAGRCYHTD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















